(1R,5S)-3-Thiabicyclo[3.3.1]nonan-7-amine;hydrochloride
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Overview
Description
(1R,5S)-3-Thiabicyclo[3.3.1]nonan-7-amine;hydrochloride is a chemical compound that belongs to the class of bicyclic amines. This compound is characterized by the presence of a sulfur atom within its bicyclic structure, which imparts unique chemical properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-Thiabicyclo[3.3.1]nonan-7-amine;hydrochloride typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the cyclization of a suitable precursor to form the bicyclic framework. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Sulfur Atom: The sulfur atom is introduced into the bicyclic structure through a substitution reaction. This can be done using thiolating agents such as thiourea or thiols in the presence of a catalyst.
Amination: The introduction of the amine group is carried out through nucleophilic substitution reactions. Ammonia or primary amines can be used as nucleophiles in this step.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3-Thiabicyclo[3.3.1]nonan-7-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Alkyl halides, acyl halides, organic solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Substituted amines, amides.
Scientific Research Applications
(1R,5S)-3-Thiabicyclo[3.3.1]nonan-7-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,5S)-3-Thiabicyclo[3.3.1]nonan-7-amine;hydrochloride involves its interaction with specific molecular targets. The sulfur atom within the bicyclic structure can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This compound can also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- (1R,3r,5S)-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
- (1R,5S,7s)-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride
- (1R,5S)-3-Azabicyclo[3.3.1]nonane hydrochloride
Uniqueness
(1R,5S)-3-Thiabicyclo[3.3.1]nonan-7-amine;hydrochloride is unique due to the presence of the sulfur atom within its bicyclic structure, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications.
Properties
IUPAC Name |
(1R,5S)-3-thiabicyclo[3.3.1]nonan-7-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS.ClH/c9-8-2-6-1-7(3-8)5-10-4-6;/h6-8H,1-5,9H2;1H/t6-,7+,8?; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWJRNORRHIIHK-PAFGHYSMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1CSC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC(C[C@H]1CSC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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